molecular formula C54H88O23 B591417 Primulasaponin CAS No. 65312-86-9

Primulasaponin

Cat. No. B591417
CAS RN: 65312-86-9
M. Wt: 1105.275
InChI Key: DQUUSJCGJNQFPG-CBMAJASRSA-N
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Description

Primulasaponin, also known as Primulic acid I, is a saponin found in the roots of certain plants . It is a triterpene saponin with the empirical formula C54H88O23 and a molecular weight of 1105.26 .


Synthesis Analysis

Primulasaponin is naturally synthesized in plants, particularly in the roots of the Primula veris species . Plant tissue culture provides an alternative means for producing secondary metabolites like Primulasaponin .


Molecular Structure Analysis

Primulasaponin has a complex molecular structure with 30 defined stereocentres . It has a high number of hydrogen bond acceptors (23) and donors (13), and freely rotating bonds (11) .


Physical And Chemical Properties Analysis

Primulasaponin has a density of 1.5±0.1 g/cm3, a molar refractivity of 266.9±0.4 cm3, and a polar surface area of 363 Å2 . It also has a high LogP value of 6.61, indicating its lipophilic nature .

Future Directions

Research on Primulasaponin is ongoing, with a focus on finding new sources of this compound in different plant species . The discovery of new, rich sources of Primulasaponin among species that were never analyzed phytochemically is important for future research and economic benefit .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O23/c1-22-30(58)33(61)36(64)44(70-22)76-41-35(63)32(60)24(20-56)72-46(41)74-39-38(66)40(43(67)68)75-47(42(39)77-45-37(65)34(62)31(59)23(19-55)71-45)73-29-11-12-50(6)25(49(29,4)5)9-13-51(7)26(50)10-14-54-27-17-48(2,3)15-16-53(27,21-69-54)28(57)18-52(51,54)8/h22-42,44-47,55-66H,9-21H2,1-8H3,(H,67,68)/t22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36+,37+,38-,39-,40-,41+,42+,44-,45-,46-,47+,50-,51+,52-,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUUSJCGJNQFPG-CBMAJASRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1CC(CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678545
Record name (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1105.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65312-86-9
Record name Primulasaponin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65312-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aglykon: Protoprimulagenin A
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Q & A

Q1: What are the potential therapeutic applications of Primulasaponin?

A1: Primulasaponin, particularly primulasaponin I and its derivatives, have demonstrated promising wound healing properties. This effect is attributed to their ability to inhibit enzymes like collagenase and elastase, which are known to break down collagen and elastin, crucial components of the skin's extracellular matrix. []

Q2: In which plant species can Primulasaponin be found, and are there any particularly rich sources?

A2: While Primulasaponin is commonly associated with the Primula species, it's also been identified in the Jacquinia genus, specifically in the fruit shells of Jacquinia macrocarpa Cav. spp. pungens. [, ] This discovery broadens the potential sources for this bioactive compound. Interestingly, a study screening over 155 Primulaceae members identified Primula grandis L. as a remarkably rich source of primulasaponin I, with concentrations reaching 15-20% in its roots, making it a promising candidate for further research and potential commercial applications. []

Q3: What is the mechanism of action of Primulasaponin in wound healing?

A3: Research suggests that Primulasaponin, particularly primulasaponin I and its methyl ester derivative, exhibit wound healing properties through the inhibition of collagenase and elastase enzymes. [] These enzymes play a crucial role in the breakdown of collagen and elastin, vital structural proteins in the skin. By inhibiting these enzymes, Primulasaponin could help preserve the integrity of the extracellular matrix, promoting faster and more efficient wound healing.

Q4: What are the traditional medicinal uses of plants containing Primulasaponin?

A5: In Anatolian folk medicine, the leaves and roots of Primula vulgaris Huds. have been traditionally used to treat skin damage and inflammation. [] This traditional use aligns with the recent findings highlighting the wound healing properties of Primulasaponin, supporting the ethnopharmacological relevance of this plant.

Q5: Are there any analytical methods available to quantify Primulasaponins in plant extracts?

A6: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detectors has been successfully employed for the quantification of Primulasaponins in plant extracts. [] This method offers the sensitivity and specificity required to accurately determine the concentration of these bioactive compounds in complex plant matrices.

Q6: How does the structure of Primulasaponin relate to its biological activity?

A7: While specific structure-activity relationship (SAR) studies for Primulasaponins are limited in the provided research, it's known that even slight modifications, like the methylation of primulasaponin I to its methyl ester form, can significantly influence its biological activity, including its inhibitory potency against collagenase and elastase. [] This highlights the importance of understanding the structural features responsible for Primulasaponin's bioactivity to guide the development of more potent and selective derivatives.

Q7: What is the historical context of Primulasaponin research?

A8: The study of saponins, including Primulasaponin, has a long history, with early research focusing on their soap-like properties and ability to cause hemolysis. [] Over time, the focus has shifted towards understanding their diverse biological activities and exploring their therapeutic potential in various areas, including wound healing and cancer treatment.

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